

Application Notes and Protocols for the Synthesis of Hexamethyl Tungsten Using Methyllithium

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Compound of Interest

Compound Name: *Hexamethyl tungsten*

Cat. No.: *B1219911*

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Abstract

This document provides a detailed protocol for the synthesis of **hexamethyl tungsten** ($\text{W}(\text{CH}_3)_6$), a volatile, air-sensitive organometallic compound. The synthesis is based on the original method reported by Wilkinson and Shortland, which involves the reaction of tungsten hexachloride (WCl_6) with methyllithium (MeLi) in diethyl ether.^{[1][2][3]} This protocol includes information on reagent handling, reaction setup using Schlenk line techniques, product isolation, and purification by sublimation. Additionally, quantitative data and safety precautions are presented to ensure a reproducible and safe experimental outcome.

Introduction

Hexamethyl tungsten is a red, crystalline solid that is highly volatile, subliming at $-30\text{ }^\circ\text{C}$.^{[1][2]} It is notable for its distorted trigonal prismatic geometry, a deviation from the more common octahedral geometry for hexacoordinate metal complexes.^{[1][2]} Due to its high reactivity and sensitivity to air and moisture, the synthesis and handling of **hexamethyl tungsten** require stringent inert atmosphere techniques.^[4] This application note provides a comprehensive guide for the successful synthesis of this compound for research purposes.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **hexamethyltungsten**.

Parameter	Value	Reference
Molar Mass of $W(CH_3)_6$	274.05 g/mol	[5]
Optimal WCl_6 :MeLi Molar Ratio	1:3	[4]
Reaction Temperature	0 °C to 30 °C	[4]
Typical Yield	Up to 50% (based on W)	[4]
Sublimation Temperature	Room Temperature	[4]
Sublimation Pressure	High Vacuum	[4]

Experimental Protocol

1. Reagents and Materials

- Tungsten hexachloride (WCl_6)
- Methyllithium (MeLi) solution in diethyl ether
- Anhydrous diethyl ether
- Anhydrous hexanes
- Dry ice and acetone
- Liquid nitrogen
- High-purity nitrogen or argon gas
- Schlenk line apparatus
- Schlenk flasks and other appropriate glassware

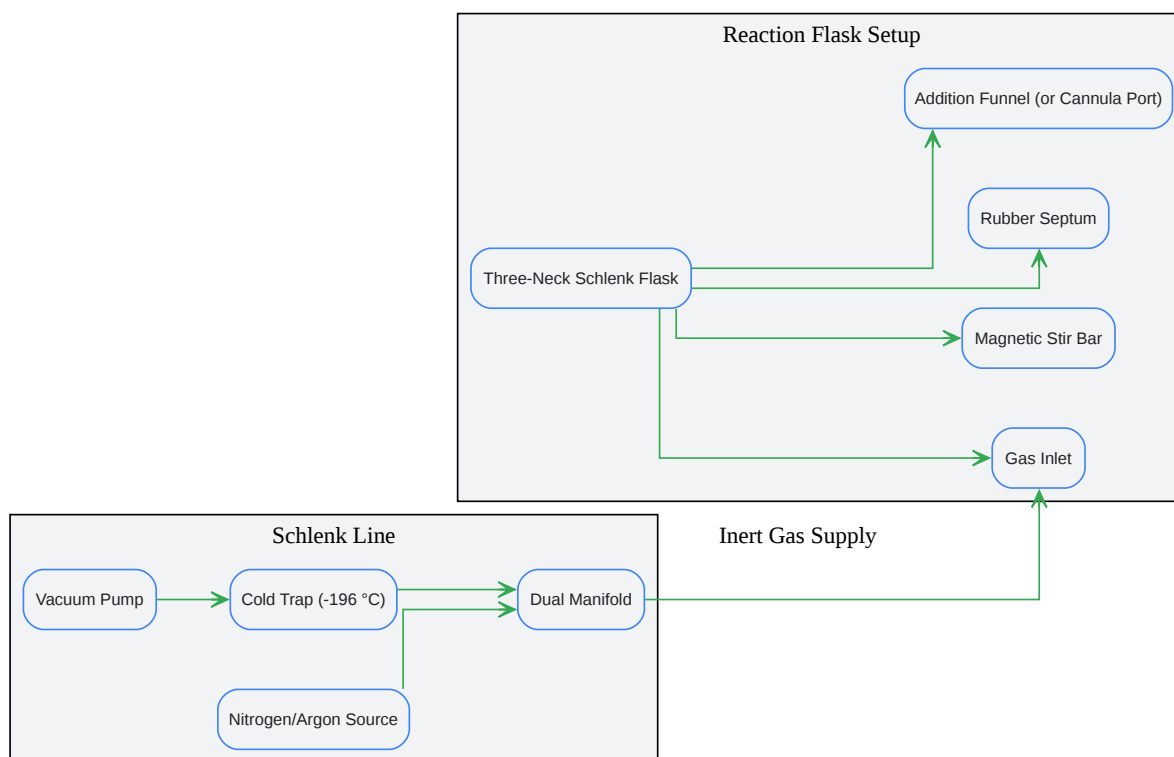
- Cannulas for liquid transfer
- Sublimation apparatus

2. Safety Precautions

- Pyrophoric Reagents: Methyllithium is pyrophoric and will ignite on contact with air. All handling must be done under an inert atmosphere.
- Air and Moisture Sensitivity: Tungsten hexachloride and **hexamethyl tungsten** are extremely sensitive to air and moisture.^{[1][2]} All glassware must be rigorously dried, and the entire experiment must be conducted under a high-purity inert atmosphere (nitrogen or argon) using a Schlenk line.
- Volatility: **Hexamethyl tungsten** is highly volatile. The use of a cold trap cooled with liquid nitrogen is essential to prevent contamination of the vacuum pump and to safely handle the product.
- Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, is required.

3. Experimental Setup

All glassware should be oven-dried at >120 °C overnight and assembled hot under a flow of inert gas or cooled under vacuum on the Schlenk line.



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Caption: Schlenk line setup for inert atmosphere synthesis.

4. Reaction Procedure

- Preparation of Tungsten Hexachloride Slurry:
 - In a glovebox or under a strong flow of inert gas, weigh tungsten hexachloride (WCl_6) into a dry, pre-weighed Schlenk flask containing a magnetic stir bar.

- Attach the flask to the Schlenk line, evacuate, and refill with inert gas three times.
- Cool the flask to 0 °C using an ice-water bath.
- Add anhydrous diethyl ether via cannula to create a slurry.
- Addition of Methyllithium:
 - Cool a measured volume of methyllithium solution in diethyl ether (a 1:3 molar equivalent to WCl_6) to 0 °C.
 - Slowly add the methyllithium solution to the stirred WCl_6 slurry at 0 °C via cannula over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained between 0 °C and 5 °C.
 - A color change from the dark color of WCl_6 to a brown solution/suspension will be observed.[\[3\]](#)
- Reaction:
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction should not exceed 30 °C to avoid thermal decomposition of the product.[\[4\]](#)

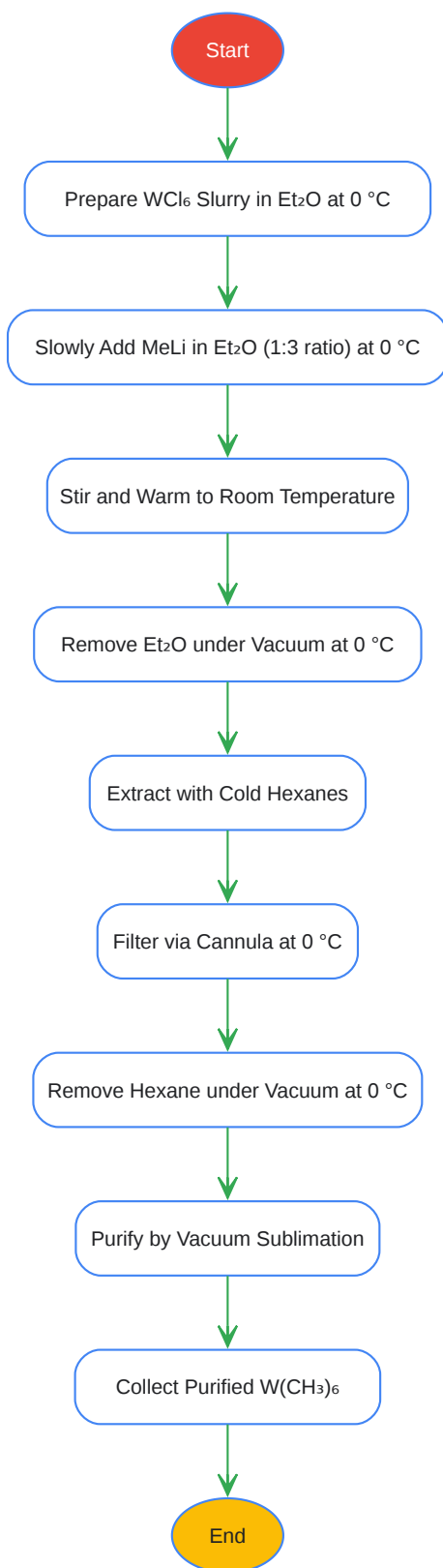
5. Work-up and Isolation

- Solvent Removal:
 - Cool the reaction mixture to 0 °C.
 - Remove the diethyl ether under vacuum. This should be done carefully to avoid excessive foaming and potential loss of the volatile product. The cold trap on the Schlenk line should be cooled with liquid nitrogen.
- Extraction:
 - Once the ether is removed, a dark residue will remain.

- Cool the flask to -78 °C (dry ice/acetone bath) and add pre-chilled anhydrous hexanes via cannula to extract the product.
- Warm the mixture to 0 °C and stir for 15-20 minutes.
- Allow the solid byproducts (LiCl) to settle.
- Filtration:
 - Transfer the hexane solution containing the **hexamethyl tungsten** to another clean, dry Schlenk flask via cannula filtration at 0 °C. This can be achieved by using a filter cannula (a cannula with a frit).

6. Purification by Sublimation

- Solvent Removal:
 - Remove the hexane from the filtrate under vacuum at 0 °C to yield the crude, dark red, solid **hexamethyl tungsten**.
- Sublimation:
 - The crude product can be purified by vacuum sublimation.
 - Assemble a sublimation apparatus under an inert atmosphere. The crude product is in the bottom of the sublimator, and a cold finger is inserted.
 - Evacuate the sublimation apparatus to high vacuum.
 - Cool the cold finger with a dry ice/acetone slurry (-78 °C).
 - Allow the bottom of the sublimator to slowly warm to room temperature. The **hexamethyl tungsten** will sublime onto the cold finger as a red crystalline solid.
 - Once the sublimation is complete, backfill the apparatus with inert gas.
 - The purified **hexamethyl tungsten** can be collected from the cold finger in a glovebox or under a strong flow of inert gas.



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Caption: Workflow for the synthesis of **hexamethyl tungsten**.

Characterization

The purified **hexamethyl tungsten** can be characterized by various spectroscopic methods. Due to its instability, it is recommended to prepare samples in a glovebox and in deuterated solvents that have been thoroughly dried and degassed.

- ^1H NMR: (in deuterotoluene) shows a single sharp signal at τ 8.38 with satellites due to ^{183}W coupling ($J(^{183}\text{W}-^1\text{H}) = 3.0 \text{ Hz}$).^[4]
- ^{13}C NMR: (in C_6D_6) shows a single peak with satellites ($J(^{183}\text{W}-^{13}\text{C}) = 40.0 \text{ Hz}$).^[4]
- IR Spectroscopy: A key absorption at approximately 482 cm^{-1} is assigned to the W-C stretching frequency.^[4]

Storage

Hexamethyl tungsten is thermally unstable at room temperature over long periods.^[2] It should be stored in a sealed container under an inert atmosphere at low temperatures ($-20 \text{ }^\circ\text{C}$ or below) in a freezer.

Conclusion

The synthesis of **hexamethyl tungsten** using methyllithium is a feasible procedure for a well-equipped research laboratory. Success is highly dependent on the rigorous exclusion of air and moisture through the proficient use of Schlenk line techniques. The provided protocol, when followed with care and attention to safety, should allow for the reliable synthesis of this interesting and reactive organometallic compound.

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